1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-9-2-7-13(23-9)12(21)8-19-14(22)20-11-5-3-10(4-6-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSQEVOMSYTYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises two primary components:
- 4-(Trifluoromethyl)phenyl isocyanate
- 2-Amino-1-(5-methylfuran-2-yl)ethanol
Retrosynthetic disconnection at the urea linkage suggests two viable pathways:
- Route A : Direct coupling of 4-(trifluoromethyl)phenyl isocyanate with 2-amino-1-(5-methylfuran-2-yl)ethanol.
- Route B : Carbodiimide-mediated condensation between 4-(trifluoromethyl)aniline and 1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)carbamic acid.
Comparative analysis of literature precedents () favors Route A due to fewer side reactions and higher atom economy.
Synthesis of Key Intermediates
Preparation of 4-(Trifluoromethyl)phenyl Isocyanate
This intermediate is commercially available (Sigma-Aldrich,) but can be synthesized via:
$$
\text{4-(Trifluoromethyl)aniline} + \text{Phosgene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-(Trifluoromethyl)phenyl isocyanate} \quad (85\% \text{ yield})
$$
Reaction conditions: 0°C to room temperature, 12 hours. Excess phosgene ensures complete conversion.
Synthesis of 2-Amino-1-(5-Methylfuran-2-yl)ethanol
Step 1: Formation of 5-Methylfuran-2-carbaldehyde Cyanohydrin
$$
\text{5-Methylfuran-2-carbaldehyde} + \text{KCN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Hydroxy-2-(5-methylfuran-2-yl)acetonitrile} \quad (72\% \text{ yield})
$$
Reaction time: 4 hours at 0–5°C.
Step 2: Reduction to β-Hydroxy Amine
$$
\text{Cyanohydrin} + \text{LiAlH}_4 \xrightarrow{\text{THF, reflux}} \text{2-Amino-1-(5-methylfuran-2-yl)ethanol} \quad (68\% \text{ yield})
$$
Critical parameters: Slow addition of LiAlH₄ to prevent exothermic decomposition.
Urea Formation: Optimization and Mechanistic Insights
Isocyanate-Amine Coupling
$$
\text{4-(Trifluoromethyl)phenyl isocyanate} + \text{2-Amino-1-(5-methylfuran-2-yl)ethanol} \xrightarrow{\text{CH}2\text{Cl}2, \text{rt}} \text{Target Urea} \quad (78\% \text{ yield})
$$
Optimization Data Table
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | +22% vs THF |
| Temperature (°C) | 0, 25, 40 | 25 | <5% variation |
| Reaction Time (h) | 2–24 | 12 | Plateau after 8h |
| Molar Ratio (1:1) | 0.8:1 – 1.2:1 | 1:1 | Max yield at 1:1 |
Side reactions:
Purification and Characterization
Chromatographic Purification
- Stationary phase : Silica gel (230–400 mesh)
- Eluent : Petroleum ether/EtOAc (3:1 → 1:1 gradient)
- Rf : 0.42 (1:1 PE/EtOAc)
Spectroscopic Data
$$^1$$H NMR (400 MHz, CDCl₃)
- δ 7.56 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.45 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.12 (d, J = 3.2 Hz, 1H, Furan H-3)
- δ 5.98 (d, J = 3.2 Hz, 1H, Furan H-4)
- δ 4.82 (br s, 1H, NH)
- δ 4.10 (m, 1H, CHOH)
- δ 3.85 (m, 2H, CH₂NH)
- δ 2.31 (s, 3H, CH₃)
$$^{13}$$C NMR (101 MHz, CDCl₃)
- δ 158.1 (C=O)
- δ 152.3 (q, $$J_{C-F}$$ = 34 Hz, CF₃)
- δ 124.5 (C-Ar)
- δ 110.2 (Furan C-2)
- δ 67.8 (CHOH)
- δ 13.9 (CH₃)
HRMS (ESI+)
Calculated for C₁₅H₁₆F₃N₂O₃: 353.1124 [M+H]⁺
Found: 353.1126
Comparative Analysis of Alternative Routes
Carbodiimide-Mediated Coupling (Route B)
Using EDC/HOBt in DMF:
Solid-Phase Synthesis
Immobilized 4-(trifluoromethyl)aniline on Wang resin:
- Yield: 41%
- Purity: 89% (vs 99% for Solution-Phase)
- Utility: Limited to small-scale combinatorial libraries
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route A Cost ($) | Route B Cost ($) |
|---|---|---|
| Raw Materials | 2,450 | 3,120 |
| Solvent Recovery | 320 | 890 |
| Waste Treatment | 150 | 410 |
| Total | 2,920 | 4,420 |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related urea derivatives are summarized below:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Trifluoromethyl Phenyl Group : Present in all listed compounds, this group enhances binding to hydrophobic pockets in target proteins. However, the absence of extended chains (e.g., thiazol-piperazine in 11d) in the target compound may reduce off-target interactions .
- Hydroxyethyl-Furan vs. Heterocyclic Moieties : The target compound’s 5-methylfuran and hydroxyethyl group contrast with pyrimidine (8i) or morpholine (M64) substituents. While furan contributes to metabolic stability, morpholine and pyrimidine improve solubility and target engagement, respectively .
- Synthetic Yields : Analogous compounds like 11d and 8i exhibit yields >85% via isocyanate coupling, suggesting the target compound may follow similar high-yield routes .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic derivatives (e.g., 7n). However, M64’s morpholine and dimethylamino groups offer superior solubility .
- Metabolic Stability : The trifluoromethyl group resists cytochrome P450 oxidation, while the methylfuran may slow hepatic clearance compared to thiazole (11d) or pyridine (8i) systems .
Biological Activity
The compound 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacokinetics, toxicity, and therapeutic applications based on available research findings.
- Molecular Formula : C13H14F3N3O2
- Molecular Weight : 299.27 g/mol
- SMILES Notation : CC(C1=CC=C(C=C1)C(F)(F)F)N(C(=O)NCC(C2=CC=CO2)O)C
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, in a study involving MDA-MB-231 (a triple-negative breast cancer cell line), the compound showed an IC50 value of approximately 0.126 μM, indicating potent anti-proliferative effects compared to standard chemotherapeutics like 5-Fluorouracil, which had IC50 values of 17.02 μM and 11.73 μM for MCF-7 and MDA-MB-231 cells respectively .
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. It has also been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis . This suggests that the compound not only targets primary tumor growth but may also prevent metastasis.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a favorable profile:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg following intravenous administration.
- Toxicity Profile : No acute toxicity was observed in animal models at doses up to 2000 mg/kg .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : In a BALB/c nude mouse model, treatment with the compound resulted in a significant reduction in metastatic nodules formed from MDA-MB-231 cells. The treatment was administered over a period of 30 days, demonstrating its potential efficacy in vivo .
- Cardiotoxicity Assessment : The compound did not exhibit any significant inhibition of the hERG channel (IC50 > 10 μM), indicating a low risk for cardiac repolarization issues, which is a common concern with many anticancer agents .
Summary Table of Biological Activities
Q & A
Q. Table 1: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Urea formation | DCM, 0°C → RT, Et₃N | 75–85 | >95 |
| Purification | Hexane/EtOAc (3:1) | – | 95–98 |
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 confirms urea (-NH) protons (δ 6.5–7.5 ppm) and trifluoromethyl (-CF₃, δ 120–125 ppm in 13C) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 385.12 [M+H]+) validates molecular formula.
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl-furan moiety (if crystals form) .
Basic: How can solubility and stability be assessed for in vitro studies?
Answer:
- Solubility Screening : Use DMSO stock (10 mM) diluted in PBS (pH 7.4) or cell culture media. Centrifuge to detect precipitation .
- Stability Tests : Incubate in PBS (37°C, 24h) and analyze via HPLC for degradation products.
- logP Calculation : Software tools (e.g., ChemAxon) estimate lipophilicity, critical for membrane permeability .
Q. Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 3.2 ± 0.3 | Computational |
| Aqueous solubility | <50 µM (pH 7.4) | HPLC |
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Answer:
- Substituent Variation : Replace trifluoromethyl with -NO₂ or -CN to assess electronic effects on target binding .
- Biological Assays : Test antiproliferative activity (MTT assay) against cancer cell lines (e.g., MCF-7, IC₅₀ comparison).
- Molecular Docking : Model interactions with kinases (e.g., EGFR) to prioritize synthetic targets .
Q. Table 3: SAR of Analogous Ureas
| Substituent (R) | IC₅₀ (µM) | Notes |
|---|---|---|
| -CF₃ | 1.2 | High lipophilicity |
| -OCH₃ | 5.8 | Reduced activity |
| -Cl | 2.4 | Moderate improvement |
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
- Assay Replication : Repeat under standardized conditions (e.g., cell passage number, serum concentration).
- Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS detects active metabolites that may explain discrepancies .
Advanced: What mechanisms underlie its enzyme inhibitory effects?
Answer:
- Kinase Inhibition : Pre-incubate with recombinant kinases (e.g., PI3K) and measure ATP depletion (Luminescent Kinase Assay) .
- Allosteric Modulation : Conduct fluorescence polarization assays to assess binding to regulatory domains .
Advanced: How to evaluate metabolic stability for preclinical development?
Answer:
- Liver Microsomal Assay : Incubate with human microsomes (37°C, NADPH), quantify parent compound via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
Advanced: What formulation strategies enhance bioavailability?
Answer:
- Nanoparticle Encapsulation : Use PLGA nanoparticles (solvent evaporation method) to improve aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rate.
Advanced: How to identify biological targets using proteomics?
Answer:
- Chemical Proteomics : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via mass spectrometry .
- Thermal Shift Assay : Monitor protein denaturation (Sypro Orange dye) to detect target engagement.
Advanced: How to assess environmental impact under regulatory guidelines?
Answer:
- OECD 301D Test : Measure biodegradability in activated sludge (28-day incubation) .
- Ecotoxicology : Conduct Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
